4-(Naphthalen-2-yl)pentan-2-one
Description
4-(Naphthalen-2-yl)pentan-2-one is a ketone derivative featuring a naphthalene ring system attached to the fourth carbon of a pentan-2-one backbone. Its structure combines the aromaticity of naphthalene with the reactivity of a ketone group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is synthesized via aldol condensation reactions, often involving sodium ethoxide as a base, to form cyclohexenecarboxylate derivatives with antimicrobial properties . Key spectral characteristics include strong IR absorptions at ~1738 cm⁻¹ (ester carbonyl) and ~1659 cm⁻¹ (ketone carbonyl), confirming its functional groups .
Properties
CAS No. |
56600-88-5 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-naphthalen-2-ylpentan-2-one |
InChI |
InChI=1S/C15H16O/c1-11(9-12(2)16)14-8-7-13-5-3-4-6-15(13)10-14/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
JCAKVFJBIRSSJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl)pentan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to form the desired ketone. For example, the reaction of 2-naphthylmagnesium bromide with 2-pentanone under anhydrous conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
4-(Naphthalen-2-yl)pentan-2-one has several applications in scientific research:
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl)pentan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and functions .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
Research Findings and Insights
- Synthetic Versatility : The naphthalene derivative’s ketone and ester groups enable diverse functionalization, as seen in cyclohexenecarboxylate synthesis . In contrast, furfurylthio analogs prioritize stability for industrial applications .
- Structure-Activity Relationships (SAR): Larger aromatic systems (e.g., naphthalene) enhance antimicrobial activity via hydrophobic interactions with microbial membranes . Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl analogs) improve antibacterial potency by increasing electrophilicity .
- Thermal Stability: 4-Furfurylthio-2-pentanone’s high boiling point (288.6°C) makes it suitable for high-temperature flavor synthesis, whereas naphthalene derivatives decompose under similar conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
